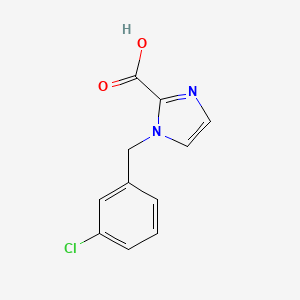

![molecular formula C18H20N2O B2609427 4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2320605-41-0](/img/structure/B2609427.png)

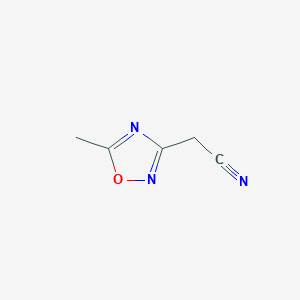

4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds .

Molecular Structure Analysis

The azabicyclo[3.2.1]octane moiety is a bicyclic structure with a nitrogen atom . The compound also appears to contain a benzonitrile group, which consists of a benzene ring attached to a nitrile (C≡N) group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitrile group might increase the compound’s polarity .Scientific Research Applications

Synthesis and Methodological Development

Isoxazoline-Based Carbocyclic Nucleosides Synthesis : Research led by Quadrelli et al. (2007) demonstrated the use of 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene in the synthesis of isoxazoline-based carbocyclic aminols. These compounds serve as synthons for purine nucleosides, indicating a pathway for the synthesis of nucleoside analogs, which are essential in medicinal chemistry and drug development (Quadrelli et al., 2007).

1,3-Dipolar Cycloadditions : A study on the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, including phenylglyoxylonitrile oxide and benzonitrile oxide, highlighted the "exo rule" in these cycloadditions. This research contributes to understanding the selectivity in cycloaddition reactions, crucial for constructing complex organic molecules with high precision (Taniguchi, Ikeda, & Imoto, 1978).

Aza-Prins Cyclization for Scaffold Construction : The aza-Prins cyclization reaction was employed by Mahía et al. (2017) to construct the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This work opens new routes toward asymmetric synthesis of complex bicyclic structures, demonstrating the compound's relevance in developing synthetic methodologies (Mahía et al., 2017).

Advanced Organic Synthesis

Synthesis of Azabicyclo Octane Derivatives : Singh et al. (2007) efficiently synthesized 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogs from pyroglutamic acid. These compounds were evaluated for their affinity at D2 and 5-HT2A receptors, illustrating the compound's utility in synthesizing biologically active molecules (Singh et al., 2007).

Cycloaddition for Bridged Oxazonine Synthesis : The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, as researched by Nitta et al. (1979), provided a synthetic entry into bridged oxazonine structures. This process underscores the compound's role in generating novel cyclic compounds with potential applications in materials science and drug development (Nitta, Sogo, & Nakayama, 1979).

properties

IUPAC Name |

4-[3-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-10-16-7-8-17(11-13)20(16)18(21)9-6-14-2-4-15(12-19)5-3-14/h2-5,16-17H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNREGWHKCPKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)